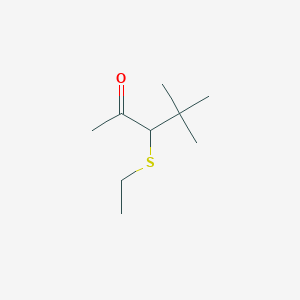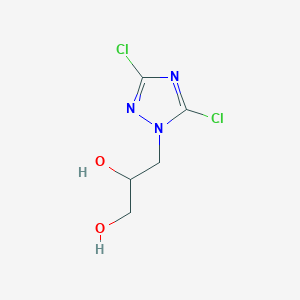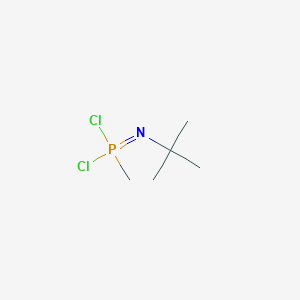![molecular formula C17H25ClN2 B14590630 1,1'-[(3-Chlorophenyl)methylene]dipiperidine CAS No. 61456-62-0](/img/structure/B14590630.png)
1,1'-[(3-Chlorophenyl)methylene]dipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(3-Chlorophenyl)methylene]dipiperidine is a chemical compound with the molecular formula C17H25ClN2 It is characterized by the presence of a 3-chlorophenyl group attached to a methylene bridge, which is further connected to two piperidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Chlorophenyl)methylene]dipiperidine typically involves the reaction of 3-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-chlorobenzaldehyde} + 2 \text{piperidine} \rightarrow \text{1,1’-[(3-Chlorophenyl)methylene]dipiperidine} ]
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(3-Chlorophenyl)methylene]dipiperidine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,1’-[(3-Chlorophenyl)methylene]dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-[(3-Chlorophenyl)methylene]dipiperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-[(3-Chlorophenyl)methylene]dipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,1’-[(2-Chlorophenyl)methylene]dipiperidine
- 1,1’-[(4-Chlorophenyl)methylene]dipiperidine
- 1,1’-[(3-Bromophenyl)methylene]dipiperidine
Uniqueness
1,1’-[(3-Chlorophenyl)methylene]dipiperidine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different properties compared to its analogs, making it a compound of interest for further study.
特性
CAS番号 |
61456-62-0 |
|---|---|
分子式 |
C17H25ClN2 |
分子量 |
292.8 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C17H25ClN2/c18-16-9-7-8-15(14-16)17(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h7-9,14,17H,1-6,10-13H2 |
InChIキー |
NIUGANSFMBJQHZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(C2=CC(=CC=C2)Cl)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)



![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)








![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
